![molecular formula C16H22ClNOS B4019089 2-[(4-chlorophenyl)thio]-N-cycloheptylpropanamide](/img/structure/B4019089.png)
2-[(4-chlorophenyl)thio]-N-cycloheptylpropanamide
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including the Gewald reaction and cyclization of gem-dibromoalkenes or gem-dichloroalkenes with β-keto tertiary thioamides. These methods highlight the chemoselective and regioselective synthesis routes that yield structurally diverse thiophene derivatives in good to excellent yields (Zhang et al., 2020).
Molecular Structure Analysis
X-ray diffraction, IR, 1H and 13C NMR, and UV–Vis spectra have been extensively used to characterize similar molecules. DFT calculations complement these experimental techniques, providing insights into the optimized geometries, vibrational frequencies, and electronic properties. These studies reveal the strong agreement between calculated and measured values, demonstrating the reliability of theoretical methods in predicting molecular structures (Demir et al., 2016).
Chemical Reactions and Properties
Chemoselective and regioselective synthesis methods have been developed to create polysubstituted 2-aminothiophenes, indicating the compound's versatility in undergoing various chemical transformations. These reactions proceed under metal-catalyst-free conditions, showcasing the efficiency and practicality of synthesizing such compounds (Zhang et al., 2020).
Physical Properties Analysis
The analysis of physical properties, such as crystal structure and spectroscopic characteristics (IR, NMR, UV-Vis), has provided a detailed understanding of the compound's behavior under different conditions. These studies not only reveal the compound's stability and conformation but also its interaction with light and other molecules, essential for understanding its applications in various fields (Demir et al., 2016).
Chemical Properties Analysis
The compound's chemical properties, including its reactivity and the nature of its chemical bonds, have been elucidated through frontier molecular orbitals (FMO), molecular electrostatic potential (MEP), natural bond orbital (NBO), and non-linear optical (NLO) properties analysis. These studies highlight the compound's potential in various applications, driven by its chemical stability and reactivity (Demir et al., 2016).
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-cycloheptylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNOS/c1-12(20-15-10-8-13(17)9-11-15)16(19)18-14-6-4-2-3-5-7-14/h8-12,14H,2-7H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVFSJHSJJWGRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCCC1)SC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-cycloheptylpropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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